

Fraxiresinol 1-O-glucoside in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fraxiresinol 1-O-glucoside	
Cat. No.:	B12317263	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol 1-O-glucoside, a lignan glycoside found in several plants used in Traditional Chinese Medicine (TCM), is a compound of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on Fraxiresinol 1-O-glucoside, with a focus on its role in TCM, its biological activities, and its putative mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Fraxiresinol 1-O-glucoside is a naturally occurring phenolic compound belonging to the lignan class of phytoestrogens. It is found in various medicinal plants, most notably in the cortex of Fraxinus species, which is a key component of the traditional Chinese medicine "Qin Pi" (Cortex Fraxini). In TCM, Qin Pi has been historically used for its anti-inflammatory, analgesic, and anti-diarrheal properties. Modern research is beginning to elucidate the pharmacological basis of these traditional uses, with Fraxiresinol 1-O-glucoside emerging as a significant bioactive constituent.

Chemical Profile:

• IUPAC Name: (1S,2R,3R)-1-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)butane-1,4-diol 4-O-β-D-glucopyranoside

• Molecular Formula: C27H34O13[1]

• Molecular Weight: 566.56 g/mol [1]

CAS Number: 89199-94-0[1]

Quantitative Data

While direct quantitative data for **Fraxiresinol 1-O-glucoside** is limited in publicly available literature, this section provides a comparative summary of related lignans and their biological activities to offer a contextual framework. The tables below summarize the concentration of related compounds in medicinal plants and their inhibitory concentrations (IC₅₀) in various biological assays.

Table 1: Concentration of Lignan Glycosides in Selected Medicinal Plants

Compound	Plant Source	Plant Part	Concentration	Analytical Method
Secoisolariciresi nol diglucoside (SDG)	Linum usitatissimum (Flaxseed)	Seed	6.1 - 13.3 mg/g	HPLC
Pinoresinol diglucoside	Eucommia ulmoides	Bark	0.5 - 2.0 mg/g	HPLC-UV
Syringaresinol- di-O-glucoside	Acanthopanax senticosus	Stem Bark	Not specified	HPLC
Fraxiresinol 1-O- glucoside	Fraxinus chinensis	Cortex	Data not available	UPLC-MS/MS[2]

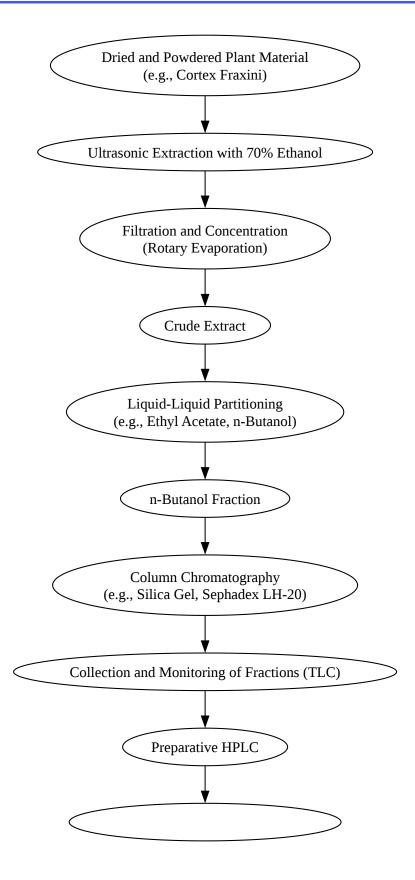
Table 2: Biological Activity of Fraxiresinol 1-O-glucoside and Related Lignans (IC50 Values)

Compound	Biological Activity	Assay	IC50 (μM)
Fraxiresinol 1-O- glucoside	α-Glucosidase Inhibition	In vitro enzymatic assay	Data not available
Acarbose (Positive Control)	α-Glucosidase Inhibition	In vitro enzymatic assay	~200 - 800
Fraxiresinol 1-O- glucoside	Antioxidant Activity	DPPH Radical Scavenging	Data not available
Trolox (Positive Control)	Antioxidant Activity	DPPH Radical Scavenging	~5 - 50
Fraxiresinol 1-O- glucoside	Anti-inflammatory Activity	Nitric Oxide (NO) Inhibition in LPS- stimulated macrophages	Data not available
Dexamethasone (Positive Control)	Anti-inflammatory Activity	Nitric Oxide (NO) Inhibition in LPS- stimulated macrophages	~0.1 - 1

Table 3: Pharmacokinetic Parameters of a Related Lignan Glucoside (Secoisolariciresinol Diglucoside - SDG) in Rats

Parameter	Value	
Bioavailability (as metabolites)	Low to moderate	
T _{max} (metabolites)	8 - 12 hours	
C _{max} (metabolites)	ng/mL range	
Half-life (t1/2) (metabolites)	4 - 7 hours	
Major Metabolites	Secoisolariciresinol (SECO), Enterodiol (ED), Enterolactone (EL)	
Pharmacokinetics of Fraxiresinol 1-O-glucoside	Data not available	

Note: The pharmacokinetic data for SDG is provided as a proxy, as specific data for **Fraxiresinol 1-O-glucoside** is not currently available. It is plausible that **Fraxiresinol 1-O-glucoside** undergoes similar metabolism by gut microbiota, leading to the formation of its aglycone and subsequent metabolites.

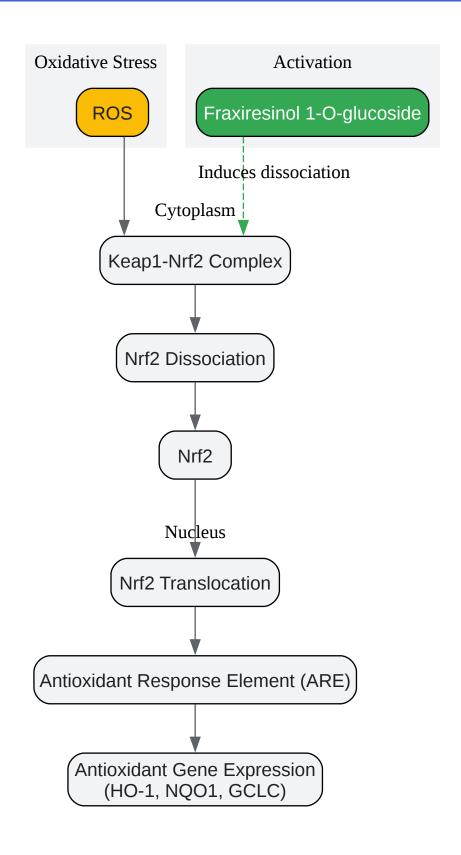

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of **Fraxiresinol 1-O-glucoside**.

Extraction and Isolation of Fraxiresinol 1-O-glucoside

The following is a general protocol for the extraction and isolation of lignan glucosides from plant material, which can be adapted for **Fraxiresinol 1-O-glucoside**.

Click to download full resolution via product page


Caption: Proposed inhibition of the NF-kB signaling pathway by **Fraxiresinol 1-O-glucoside**.

Proposed Antioxidant Mechanism via Nrf2 Pathway Activation

The antioxidant effects of **Fraxiresinol 1-O-glucoside** may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response.

Click to download full resolution via product page

Caption: Proposed activation of the Nrf2 antioxidant pathway by Fraxiresinol 1-O-glucoside.

Potential Involvement of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to various stimuli, including inflammation and oxidative stress. It is plausible that **Fraxiresinol 1-O-glucoside** modulates these pathways, which could, in turn, affect the NF-kB and Nrf2 signaling cascades. However, direct evidence for the effect of **Fraxiresinol 1-O-glucoside** on MAPK pathways is currently lacking.

Conclusion and Future Directions

Fraxiresinol 1-O-glucoside is a promising bioactive compound from traditional Chinese medicine with potential anti-inflammatory, antioxidant, and α -glucosidase inhibitory activities. While its traditional use in "Qin Pi" provides a strong foundation for its therapeutic potential, further research is imperative.

Key areas for future investigation include:

- Quantitative Analysis: Systematic quantification of Fraxiresinol 1-O-glucoside in various
 TCM herbs is necessary to standardize herbal preparations and ensure consistent dosing.
- Pharmacological Studies: In-depth studies are required to determine the specific IC₅₀ values
 of Fraxiresinol 1-O-glucoside for its various biological activities and to validate its effects in
 in vivo models.
- Mechanism of Action: Elucidation of the precise molecular mechanisms, including direct interactions with signaling proteins in the NF-kB, Nrf2, and MAPK pathways, is crucial.
- Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to understand its bioavailability and metabolic fate in humans.

Addressing these research gaps will be essential for the potential development of **Fraxiresinol 1-O-glucoside** as a modern therapeutic agent for a range of inflammatory and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metabolic profile of Cortex Fraxini in rats using UHPLC combined with Fourier transform ion cyclotron resonance mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fraxiresinol 1-O-glucoside in Traditional Chinese Medicine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12317263#fraxiresinol-1-o-glucoside-in-traditional-chinese-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com